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molecular formula C8H12N2S B1372670 4-(Piperidin-4-yl)thiazole CAS No. 741670-62-2

4-(Piperidin-4-yl)thiazole

Cat. No. B1372670
M. Wt: 168.26 g/mol
InChI Key: BUMORARINGMZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354403B2

Procedure details

The title compound from Step C above (280 mg, 1.04 mmol) was dissolved in 4 M HCl in dioxane (4.0 mL) and stirred at RT for 1 h. The product was concentrated under reduced pressure and dried under high vacuum to give the title compound (i-30) (237 mg, 94%). ESI-MS calculated for C8H12N2S: Exact Mass: 168.07. Found 169.07.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([CH:6]2[CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]2)[N:3]=[CH:2]1>Cl.O1CCOCC1>[S:1]1[CH:5]=[C:4]([CH:6]2[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC(=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=NC(=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 237 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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